
1,3-Dioxane-2-carboxylic acid
Descripción general
Descripción
1,3-Dioxane-2-carboxylic acid is an organic compound . It’s important to note that the information available is limited and may not be specific to this compound but to similar compounds .
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the available literature, studies have reported on the reactions of similar compounds .
Aplicaciones Científicas De Investigación
Structural Analysis and Crystallography
- The compound 2-(2-Chlorophenyl)-5-methyl-1,3-dioxane-5-carboxylic acid exhibits a chair conformation, with equatorial substituents and axial carboxyl group orientation, contributing to crystal structure understanding (Guo-Kai Jia et al., 2012).
Surfactant Synthesis and Properties
- Chemodegradable anionic surfactants, such as sodium carboxylates of cis-1,3-dioxane derivatives, have been synthesized, showcasing applications in surface science (A. Piasecki et al., 1998).
Bioorganic and Medicinal Chemistry
- Certain 1,3-dioxane-2-carboxylic acid derivatives have been identified as potent agonists for peroxisome proliferator-activated receptors, demonstrating potential in hypoglycemic and lipid-lowering therapies (H. Pingali et al., 2008).
Catalysis and Organic Synthesis
- 1,3-Dioxane derivatives have been used in Rhodium(I)-catalyzed carboxylation of aryl- and alkenylboronic esters with CO2, illustrating their utility in organic synthesis (Kazutoshi Ukai et al., 2006).
Material Science
- Carboxylic acid functional trimers, including those derived from reactions with 1,3-dioxane, have been used to create bio-based, degradable thermosets, highlighting applications in sustainable materials (Songqi Ma et al., 2016).
Chemical Reactivity and Properties
- The chemical properties of 1,3-dioxans, including those with carboxylic acid groups, have been extensively studied, revealing insights into their thermal and catalytic reactions and interactions with various compounds (I. Ap'ok et al., 1969).
Mecanismo De Acción
Target of Action
1,3-Dioxane-2-carboxylic acid is a novel pharmacophore developed for the activation of Peroxisome Proliferator-Activated Receptors (PPARs), specifically PPARα/γ . PPARs are nuclear receptor proteins that function as transcription factors regulating the expression of genes. They play essential roles in the regulation of cellular differentiation, development, metabolism, and tumorigenesis of higher organisms .
Mode of Action
The interaction of this compound with its targets involves the activation of PPARα/γ. This activation leads to changes in gene expression, which subsequently results in various biological effects. The compound acts as a dual agonist, binding to both PPARα and PPARγ, and triggering a conformational change that allows the receptors to regulate gene expression .
Biochemical Pathways
The activation of PPARα/γ by this compound affects several biochemical pathways. PPARα is involved in the regulation of lipid metabolism, inflammation, and maintenance of metabolic homeostasis. On the other hand, PPARγ plays a crucial role in adipocyte differentiation, insulin sensitivity, and glucose metabolism . Therefore, the activation of these receptors can lead to improved lipid profiles and better control of glucose levels, which is beneficial in the management of conditions like type 2 diabetes .
Pharmacokinetics
The pharmacokinetic properties of this compound contribute to its bioavailability and efficacy. One of the derivatives of this compound, referred to as compound 8a, was found to exhibit potent hypolipidemic and anti-hyperglycemic activities in vivo due to superior bioavailability . This suggests that the compound is well-absorbed and distributed in the body, reaching the necessary sites of action effectively.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role as a PPARα/γ dual agonist. By activating these receptors, the compound can influence lipid and glucose metabolism at the cellular level. This can lead to decreased lipid levels and improved glucose control, which are beneficial effects, particularly in the context of metabolic disorders like type 2 diabetes .
Análisis Bioquímico
Biochemical Properties
It has been used in the development of PPAR α/γ dual agonists . PPARs (Peroxisome proliferator-activated receptors) are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes. They play essential roles in the regulation of cellular differentiation, development, metabolism, and tumorigenesis .
Cellular Effects
The cellular effects of 1,3-Dioxane-2-carboxylic acid are not well-documented. Its derivatives have shown potential in influencing cell function. For instance, certain derivatives have exhibited potent hypolipidemic and anti-hyperglycemic activities in vivo due to superior bioavailability .
Molecular Mechanism
Its derivatives have been found to act as PPAR α/γ dual agonists . These agonists can bind to PPARs and activate them, leading to changes in gene expression .
Dosage Effects in Animal Models
Certain derivatives have shown potent hypoglycemic, hypolipidemic, and insulin-sensitizing effects in db/db mice and Zucker fa/fa rats .
Propiedades
IUPAC Name |
1,3-dioxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O4/c6-4(7)5-8-2-1-3-9-5/h5H,1-3H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFWWNXOSDUHYFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204527-26-4 | |
| Record name | 1,3-dioxane-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 1,3-Dioxane-2-carboxylic acid derivatives interesting for metabolic disorder treatment?
A: Research suggests that this compound derivatives can act as selective agonists for PPARα. [] PPARα plays a crucial role in lipid metabolism, and its activation can lead to beneficial effects such as lowering triglyceride and LDL cholesterol levels while increasing HDL cholesterol levels. [] This makes these compounds potentially valuable for treating metabolic disorders like type 2 diabetes.
Q2: How does the structure of this compound derivatives influence their PPARα agonist activity?
A: Structure-activity relationship (SAR) studies have shown that modifications to the this compound scaffold significantly impact its PPARα agonist activity. For example, introducing small hydrophobic substituents at specific positions on a phenyloxazole moiety significantly enhanced PPARα activation. [] Moreover, the oxazole ring itself proved essential for both potency and selectivity towards PPARα. []
Q3: Have any specific this compound derivatives demonstrated promising results in vivo?
A: Yes, compounds like 14d (NS-220) and 14i, identified as highly potent and selective human PPARα agonists within this chemical class, have shown promising results. [] In preclinical studies using diabetic mice models, these compounds effectively reduced plasma triglyceride and LDL cholesterol levels while raising HDL cholesterol levels. [] This highlights their therapeutic potential for managing dyslipidemia associated with metabolic disorders.
Q4: Beyond PPARα, do this compound derivatives interact with other PPAR subtypes?
A: While initial research focused on PPARα selectivity, some studies explored the design and synthesis of novel this compound derivatives targeting multiple PPAR subtypes, specifically PPARα/γ dual agonists. [, ] This approach aims to leverage the combined therapeutic benefits of activating both PPARα and PPARγ for potentially more effective treatment of metabolic diseases.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(Trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B1422579.png)
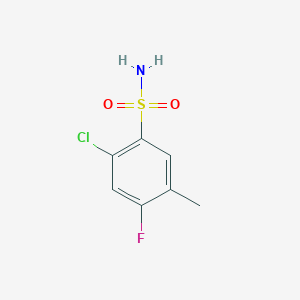
![N'-[1-Amino-2-(4-methoxyphenoxy)ethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1422582.png)
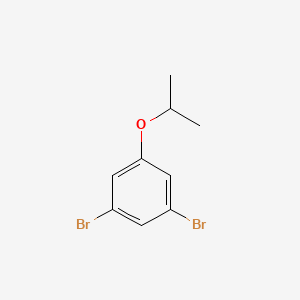

![N'-[2-(4-Chlorophenyl)-1-[(furan-2-ylmethyl)amino]ethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1422590.png)
![N'-[1-Amino-1-(3,5-bis-(trifluoromethyl)phenyl)-methylidene]hydrazinecarboxylic acid t-butyl ester](/img/structure/B1422591.png)
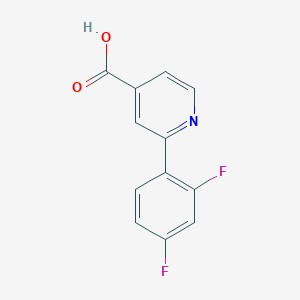
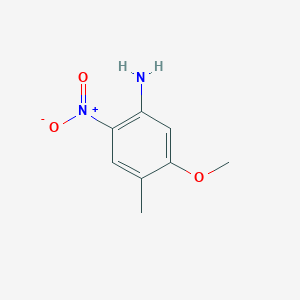

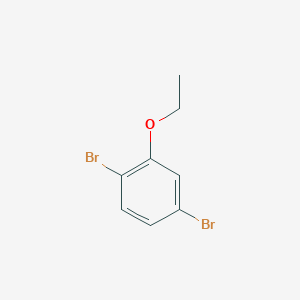

![N'-[1-Amino-2-p-tolylethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1422600.png)
![n'-[1-Amino-1-(3-fluoro-4-methylphenyl)methylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1422601.png)
